Enhanced Conformational Flexibility: Rotatable Bond Count vs. Direct Sulfone Diamines
The target compound possesses 4 rotatable bonds, originating from the two methylene spacers flanking the sulfone group [1]. By comparison, 4,4'-diaminodiphenyl sulfone (Dapsone) has only 2 rotatable bonds, as its aniline rings are directly attached to the sulfone without intervening methylene groups [1]. This quantitative difference in rotational freedom is predicted to lower the persistence length of derived polymers and increase solubility in organic solvents, a critical factor for solution-processable high-temperature polymers [1].
| Evidence Dimension | Number of rotatable bonds (computed) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 4,4'-Diaminodiphenyl sulfone (Dapsone): 2 rotatable bonds |
| Quantified Difference | 2 additional rotatable bonds for the target compound |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A higher rotatable bond count typically correlates with enhanced solubility and lower melt viscosity in polyimide and polyamide syntheses, which is a key selection criterion for processability.
- [1] PubChem Compound Summary for CID 231306, 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline; CID 2955, Dapsone. Computed Properties section. National Center for Biotechnology Information (2025). View Source
